molecular formula C8H6BrNO3 B14858175 Methyl 2-bromo-6-formylisonicotinate

Methyl 2-bromo-6-formylisonicotinate

Cat. No.: B14858175
M. Wt: 244.04 g/mol
InChI Key: RWFGPMDBFHETDT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-formylisonicotinate is an organic compound with the molecular formula C8H6BrNO3. It is a derivative of isonicotinic acid and features a bromine atom at the 2-position and a formyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-formylisonicotinate typically involves the bromination of methyl isonicotinate followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. The formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-formylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-bromo-6-formylisonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-formylisonicotinate involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-6-formylisonicotinate is unique due to the presence of both the bromine atom and formyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

methyl 2-bromo-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3

InChI Key

RWFGPMDBFHETDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)C=O

Origin of Product

United States

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